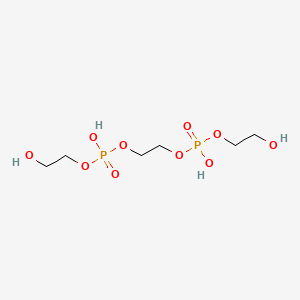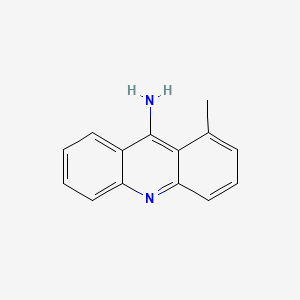
Acridine, 9-amino-1-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methylacridin-9-amine is a derivative of acridine, a heterocyclic organic compound. Acridine derivatives are known for their broad range of biological activities and applications in various fields, including medicine, chemistry, and industry. The compound has a molecular formula of C14H12N2 and a molecular weight of 208.26 g/mol .
准备方法
Synthetic Routes and Reaction Conditions: 1-Methylacridin-9-amine can be synthesized through several methods. One common approach involves the Ullmann condensation of 2-chlorobenzoic acid and aniline, followed by cyclization using phosphorus oxychloride (POCl3) . Another method includes the reaction of acridine with sodium amide .
Industrial Production Methods: Industrial production of 1-methylacridin-9-amine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions: 1-Methylacridin-9-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form acridone derivatives.
Reduction: Reduction reactions can yield dihydroacridine derivatives.
Substitution: Substitution reactions, such as halogenation and nitration, can introduce different functional groups into the acridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a catalyst.
Major Products:
Oxidation: Acridone derivatives.
Reduction: Dihydroacridine derivatives.
Substitution: Halogenated and nitrated acridine derivatives.
科学研究应用
1-Methylacridin-9-amine has a wide range of applications in scientific research:
Biology: Acts as a fluorescent dye for visualizing biomolecules and studying cellular processes.
Medicine: Investigated for its anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the production of dyes, pigments, and corrosion inhibitors.
作用机制
The mechanism of action of 1-methylacridin-9-amine involves its interaction with DNA. The planar structure of the acridine ring allows it to intercalate between DNA base pairs, disrupting the normal function of DNA and inhibiting enzymes such as topoisomerase and telomerase. This intercalation can lead to the inhibition of DNA replication and transcription, ultimately resulting in cell death .
相似化合物的比较
9-Aminoacridine: Known for its use as a fluorescent dye and antimicrobial agent.
9-Carboxyacridine: Utilized as a corrosion inhibitor and in the synthesis of other acridine derivatives.
9-Methylacridine: Similar in structure but lacks the amino group, affecting its reactivity and applications.
Uniqueness: 1-Methylacridin-9-amine is unique due to the presence of both a methyl and an amino group on the acridine ring. This dual substitution enhances its chemical reactivity and broadens its range of applications compared to other acridine derivatives .
属性
CAS 编号 |
23045-11-6 |
|---|---|
分子式 |
C14H12N2 |
分子量 |
208.26 g/mol |
IUPAC 名称 |
1-methylacridin-9-amine |
InChI |
InChI=1S/C14H12N2/c1-9-5-4-8-12-13(9)14(15)10-6-2-3-7-11(10)16-12/h2-8H,1H3,(H2,15,16) |
InChI 键 |
QDFZZUZHYOGLPL-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC2=NC3=CC=CC=C3C(=C12)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


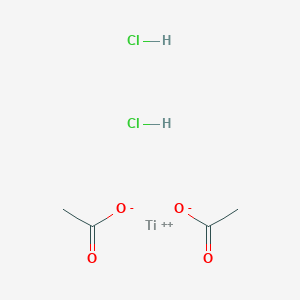
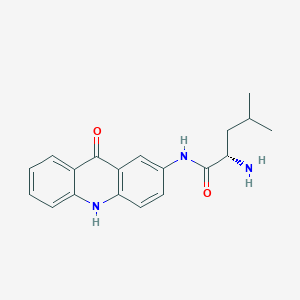


![2-[4-(2,2-Dicyanovinyl)-N-ethyl-3-methylanilino]-1-(phenoxymethyl)ethyl carbanilate](/img/structure/B13745781.png)
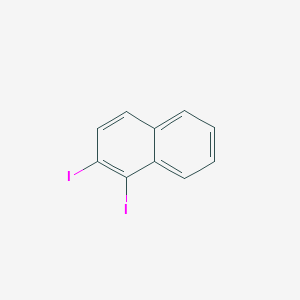
![1-[[ethoxy(ethyl)phosphoryl]sulfanylmethylsulfanylmethylsulfanyl-ethylphosphoryl]oxyethane](/img/structure/B13745789.png)
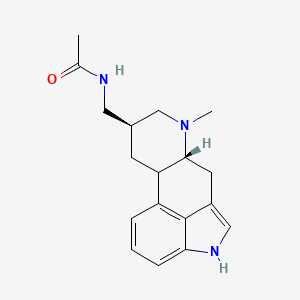
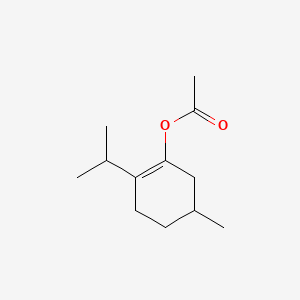
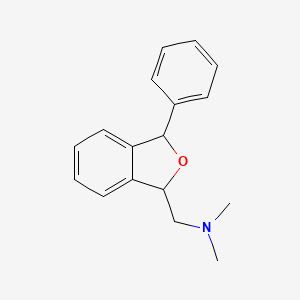
![S-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropyl] ethanethioate](/img/structure/B13745824.png)

